Physicochemical Profiling and Synthetic Utility of (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride
Physicochemical Profiling and Synthetic Utility of (Trimethylpyrimidin-5-yl)methanamine Dihydrochloride
As drug discovery programs increasingly target complex kinase networks and protein-protein interactions, the demand for highly functionalized, sp3-enriched, and electronically tuned building blocks has surged. (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride (CAS: 1803609-88-2) represents a specialized primary amine building block characterized by its electron-rich pyrimidine core and profound polarity.
Designing robust assays and synthetic routes with this compound requires a deep understanding of its ionization states, salt stoichiometry, and chromatographic behavior. This technical guide provides a field-proven framework for handling, characterizing, and deploying this molecule in advanced chemical biology and medicinal chemistry workflows.
Structural Dynamics & Physicochemical Profile
The core architecture of this building block consists of a pyrimidine ring exhaustively substituted with methyl groups at the 2, 4, and 6 positions, with a methanamine moiety at the 5-position.
Electronic Causality: The 5-position of a pyrimidine ring is inherently the least electron-deficient node. The addition of three methyl groups further donates electron density into the ring via hyperconjugation. This makes the pyrimidine core unusually electron-rich, subtly increasing the basicity of the adjacent primary amine compared to standard heteroaryl methanamines.
To prevent atmospheric oxidation and carbamate formation (via reaction with CO₂), the compound is isolated as a dihydrochloride salt . This salt form drastically alters its handling requirements, enforcing a highly polar, di-cationic state under ambient conditions.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| Compound Name | (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride | Standard IUPAC nomenclature |
| CAS Registry Number | 1803609-88-2 | Unique identifier for procurement |
| Molecular Formula | C₈H₁₅Cl₂N₃ | Accounts for the di-HCl salt stoichiometry |
| Molecular Weight | 224.13 g/mol | Critical for stoichiometric calculations |
| Monoisotopic Mass (Base) | 151.11095 Da | Target mass for high-resolution LC-MS |
| Predicted XLogP (Base) | 0.3 | Indicates high hydrophilicity |
| pKa₁ (Primary Amine) | ~9.5 (Predicted) | Dictates pH required for free-basing |
| pKa₂ (Pyrimidine Ring) | ~2.5 (Predicted) | Contributes to di-cationic state at low pH |
Data supported by structural indexing from 1 [1] and commercial validation via 2 [2].
Analytical Characterization Strategy
A common pitfall when analyzing di-HCl salts of polar aliphatic amines is the reliance on standard C18 reversed-phase chromatography. Because the compound exists as a highly polar mono-cation or di-cation at standard LC-MS acidic pH (0.1% Formic Acid), it will typically elute in the void volume, leading to ion suppression and poor peak shape.
The Self-Validating Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) to provide orthogonal retention driven by partitioning into an aqueous-enriched layer on the stationary phase.
Chromatographic retention strategy for highly polar basic building blocks.
Step-by-Step HILIC LC-MS Protocol
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Column Selection: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).
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Mobile Phase A: 10 mM Ammonium Formate in H₂O with 0.1% Formic Acid (pH ~3.0).
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Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.1% Formic Acid.
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Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 minutes.
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Detection: ESI+ monitoring for the free base [M+H]+ at m/z 152.118.
Thermodynamic Solubility Profiling
Kinetic solubility assays (diluting DMSO stocks into buffer) often overestimate the solubility of polar salts due to supersaturation. To accurately determine the equilibrium solubility for formulation or biological assay design, a solid-state thermodynamic protocol must be used.
Causality Check: The di-HCl salt will release two equivalents of hydrochloric acid upon dissolution. If the aqueous buffer lacks sufficient buffering capacity, the pH of the solution will plummet. Measuring solubility without verifying the final pH leads to critical data integrity failures (e.g., reporting solubility at pH 3.0 when the target was pH 7.4).
Self-validating workflow for thermodynamic solubility profiling of di-HCl salts.
Step-by-Step Solubility Protocol
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Preparation: Weigh precisely 5.0 mg of the compound into a 2 mL glass HPLC vial.
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Solvation: Add 1.0 mL of high-capacity buffer (e.g., 100 mM Sodium Phosphate, initial pH 7.4).
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Equilibration: Seal the vial and incubate on a thermoshaker at 37°C and 300 RPM for 24 hours to ensure complete thermodynamic equilibrium.
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Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet any undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Validation (Critical): Extract a 50 µL aliquot of the filtrate and measure the pH. If the pH has dropped below 7.0, the buffer capacity was exceeded by the HCl release. The assay must be repeated with a stronger buffer or pre-neutralized compound.
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Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV against a standard curve prepared in DMSO.
Synthetic Utility: Standardized Amide Coupling
The primary application of (trimethylpyrimidin-5-yl)methanamine dihydrochloride is acting as a nucleophile in amide couplings to generate targeted libraries.
Stoichiometric Causality: Because the compound is a dihydrochloride salt, standard coupling conditions (using 1-2 equivalents of base) will fail. Exactly 2.0 equivalents of an organic base (like DIPEA) are consumed instantaneously just to neutralize the salt and liberate the nucleophilic primary amine. An additional 1.5 to 2.0 equivalents are required to drive the coupling reaction and neutralize the acidic byproducts of the coupling reagent (e.g., HATU).
Step-by-Step Amide Coupling Protocol
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Acid Activation: In a dry reaction vial under inert atmosphere, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (to yield a 0.1 M solution).
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Base Addition 1: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the acid mixture and stir at room temperature for 5 minutes to form the active OAt-ester.
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Amine Free-Basing: In a separate vial, suspend (trimethylpyrimidin-5-yl)methanamine dihydrochloride (1.0 eq) in a minimal volume of DMF. Add DIPEA (2.0 eq) and vortex until the free base is fully dissolved.
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Coupling: Transfer the free-based amine solution dropwise into the activated acid mixture.
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Reaction Monitoring: Stir at room temperature for 2 hours. Monitor completion via LC-MS.
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Self-Validation Check: If the reaction stalls, spot the mixture on wet pH indicator paper. If the pH is < 8, trapped HCl from the starting material has neutralized the base. Add an additional 1.0 eq of DIPEA to restart the reaction.
References
- (trimethylpyrimidin-5-yl)methanamine dihydrochloride (C8H13N3) - PubChemLite. Université du Luxembourg.
- 1803609-88-2 | MFCD27959446 | (trimethylpyrimidin-5-yl)methanamine dihydrochloride. Aaron Chemicals.
- 1803609-88-2 | (2,4,6-Trimethylpyrimidin-5-yl)methanamine dihydrochloride. BLD Pharm.
